1-(2,2-Difluoroethyl)-1H-indol-5-amine
Description
Properties
Molecular Formula |
C10H10F2N2 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)indol-5-amine |
InChI |
InChI=1S/C10H10F2N2/c11-10(12)6-14-4-3-7-5-8(13)1-2-9(7)14/h1-5,10H,6,13H2 |
InChI Key |
JBFPEIDVDNRLGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(F)F)C=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-5-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of heteroatom nucleophiles using hypervalent iodine reagents. This method allows for the selective introduction of the difluoroethyl group under mild conditions .
Industrial Production Methods
Industrial production of 1-(2,2-Difluoroethyl)-1H-indol-5-amine may involve large-scale synthesis using similar electrophilic difluoroethylation techniques. The use of hypervalent iodine reagents in an industrial setting can be optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-(2,2-Difluoroethyl)-1H-indol-5-amine has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its structural similarity to naturally occurring indole derivatives.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-5-amine involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity and specificity for certain targets by modulating lipophilicity and acidity. This can lead to improved drug-target interactions and efficacy .
Comparison with Similar Compounds
Structural and Electronic Features
The table below summarizes key structural and electronic differences between 1-(2,2-Difluoroethyl)-1H-indol-5-amine and analogs:
Key Observations :
- Electron Effects : The difluoroethyl group in the target compound provides moderate electron-withdrawing effects, contrasting with the stronger electron-withdrawal of sulfonyl () or chlorobenzyl () groups.
- Steric Bulk : The chlorobenzyl group () introduces significant steric bulk, which may hinder binding to compact active sites compared to the smaller difluoroethyl group.
Pharmacological Potential
- Metabolic Stability: Fluorine atoms in the difluoroethyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
- Target Interactions : The sulfonyl group () could enhance binding to enzymes like kinases or proteases, whereas the difluoroethyl group might favor hydrophobic interactions in CNS targets .
Biological Activity
1-(2,2-Difluoroethyl)-1H-indol-5-amine is a synthetic compound belonging to the indole family, recognized for its unique structural features and potential biological activities. The presence of a difluoroethyl group enhances its lipophilicity and binding affinity to various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is primarily attributed to its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. This compound can modulate the activity of enzymes or receptors, leading to significant biological effects such as anticancer and antimicrobial properties.
Key Mechanisms:
- Binding Affinity : The difluoroethyl group improves the compound's ability to bind to target proteins, which can enhance its pharmacological effects.
- Cytostatic Effects : It has been noted to exert cytostatic effects on mammalian cells, indicating potential applications in cancer therapy.
- Enzyme Inhibition : The compound may inhibit ornithine decarboxylase, an enzyme involved in polyamine synthesis, which is crucial for cell growth and proliferation.
Biological Activities
Research indicates that 1-(2,2-Difluoroethyl)-1H-indol-5-amine exhibits a broad spectrum of biological activities:
| Activity | Description |
|---|---|
| Anticancer | Demonstrated antiproliferative effects against various cancer cell lines. |
| Antimicrobial | Exhibits activity against bacterial strains, including MRSA. |
| Enzyme Inhibition | Inhibits key enzymes involved in cellular metabolism and proliferation. |
Case Studies
Several studies have explored the biological activities of 1-(2,2-Difluoroethyl)-1H-indol-5-amine:
- Anticancer Activity : A study reported that this compound showed significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity .
- Antimicrobial Properties : Another investigation revealed that 1-(2,2-Difluoroethyl)-1H-indol-5-amine had a low minimum inhibitory concentration (MIC) against MRSA, suggesting its potential as an antimicrobial agent .
- Mechanistic Insights : Research highlighted its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways, further supporting its role as a therapeutic agent.
Pharmacokinetics
The pharmacokinetic profile of 1-(2,2-Difluoroethyl)-1H-indol-5-amine is characterized by:
- Chemical Stability : The difluoroethyl group contributes to its metabolic stability, potentially enhancing bioavailability.
- Lipophilicity : Increased lipophilicity aids in membrane permeability and target engagement within cells.
Q & A
Q. Table 1. Key Reaction Conditions
| Step | Reagent/Condition | Purpose | Reference |
|---|---|---|---|
| 1 | Hydrazine + 1,3-diketone (acidic) | Indole ring formation | |
| 2 | 2,2-Difluoroethyl bromide, NaH, DMF, 70°C | N-alkylation |
Basic: Which analytical techniques confirm the structural identity of 1-(2,2-Difluoroethyl)-1H-indol-5-amine?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to resolve electronic environments (e.g., indole protons at δ 6.8–7.5 ppm, difluoroethyl CF₂ at δ 110–120 ppm in ¹⁹F NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ = C₁₀H₁₁F₂N₂⁺, calculated 213.0834) .
- X-ray Crystallography : Resolve spatial arrangement of the difluoroethyl group relative to the indole plane .
Q. Table 2. Structural Characterization Data
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H NMR | δ 7.2 (indole H), δ 4.3 (–CH₂CF₂) | Proton environment |
| ¹⁹F NMR | δ –120 (CF₂) | Fluorine substituent position |
| HRMS | m/z 213.0834 [M+H]⁺ | Molecular formula validation |
Advanced: How do electronic effects of the difluoroethyl group influence reactivity in substitution reactions?
Methodological Answer:
The –CF₂CH₃ group is electron-withdrawing, reducing electron density at the indole nitrogen. This enhances susceptibility to electrophilic substitution at the C-3 position but complicates nucleophilic reactions. For example:
- Electrophilic Acylation : Reacts preferentially at C-3 in the presence of acetyl chloride/AlCl₃ .
- Nucleophilic Challenges : Low electron density at N-1 limits alkylation unless strong bases (e.g., LDA) are used to deprotonate .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalysis : Use palladium catalysts (e.g., Pd(PPh₃)₄) for C–N coupling steps (yield improvement from 45% to 75%) .
- Temperature Control : Maintain 60–80°C during alkylation to avoid side-product formation .
- Purification : Employ preparative HPLC for intermediates to achieve >95% purity .
Advanced: How can researchers resolve contradictions in spectral data (e.g., ambiguous NMR signals)?
Methodological Answer:
- Heteronuclear NMR : Use ¹H-¹⁹F HOESY to correlate fluorine environments with adjacent protons .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Basic: What are the key physicochemical properties affecting experimental design?
Methodological Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL), poorly in water (<0.1 mg/mL). Use DMSO for biological assays .
- Stability : Degrades under prolonged UV exposure; store in amber vials at –20°C .
Advanced: How does 1-(2,2-Difluoroethyl)-1H-indol-5-amine interact with biological targets?
Methodological Answer:
The difluoroethyl group enhances lipophilicity, promoting membrane permeability. In enzyme inhibition studies:
- Binding Affinity : Fluorine’s electronegativity stabilizes dipole interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) .
- Metabolic Stability : Reduced oxidative metabolism due to C–F bond strength, as observed in related indole derivatives .
Q. Table 3. Biological Interaction Data
| Target | Assay Type | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CYP3A4 | Fluorogenic | 12 µM | |
| 5-HT₂A | Radioligand | 85 nM | Analogous to |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
